molecular formula C14H19NO4S B4429019 Methyl 4-(2-methylpiperidin-1-yl)sulfonylbenzoate

Methyl 4-(2-methylpiperidin-1-yl)sulfonylbenzoate

Cat. No.: B4429019
M. Wt: 297.37 g/mol
InChI Key: BRBRSZUHYAXFRP-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylpiperidin-1-yl)sulfonylbenzoate is an organic compound that belongs to the class of sulfonylbenzoates It features a benzoate group substituted with a sulfonyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-methylpiperidin-1-yl)sulfonylbenzoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzoate derivatives.

Scientific Research Applications

Methyl 4-(2-methylpiperidin-1-yl)sulfonylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methylpiperidin-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity. Pathways involved include modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

  • Methyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate
  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide

Comparison: Methyl 4-(2-methylpiperidin-1-yl)sulfonylbenzoate is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications.

Properties

IUPAC Name

methyl 4-(2-methylpiperidin-1-yl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-5-3-4-10-15(11)20(17,18)13-8-6-12(7-9-13)14(16)19-2/h6-9,11H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBRSZUHYAXFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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